![molecular formula C14H14ClFN2O2 B3388201 3-chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 863669-05-0](/img/structure/B3388201.png)
3-chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, commonly known as CEDEF, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a pyrrole ring, a five-membered aromatic ring, and a chlorine atom. CEDEF is a colorless liquid with a strong odor and is soluble in water, alcohol, and organic solvents. CEDEF is widely used in organic synthesis and has many applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
CEDEF has many applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, such as benzimidazoles, pyridines, and pyrimidines. CEDEF has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials. CEDEF has also been used as a reagent in organic synthesis, and as a starting material for the synthesis of a variety of heterocyclic compounds.
Mechanism of Action
Target of Action
A similar compound with the 3-chloro-4-fluorophenyl motif has been identified as an inhibitor of tyrosinase from agaricus bisporus .
Pharmacokinetics
For instance, the compound is slightly soluble in water but soluble in most common organic solvents , which could impact its absorption and distribution.
Advantages and Limitations for Lab Experiments
CEDEF has several advantages for use in laboratory experiments. It is a colorless liquid with a strong odor, and is soluble in water, alcohol, and organic solvents. It is relatively stable and can be stored for long periods of time. CEDEF is also relatively inexpensive, and is readily available from chemical suppliers.
The main limitation of CEDEF is that it is a highly reactive compound, and can react with a variety of electrophiles. Therefore, caution must be taken when handling CEDEF, and appropriate safety measures must be taken to avoid any potential hazards.
Future Directions
Given the wide range of applications of CEDEF, there are many potential future directions for research. CEDEF could be used in the synthesis of novel heterocyclic compounds, such as pyridines, pyrimidines, and benzimidazoles. CEDEF could also be used in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Additionally, CEDEF could be used in the development of novel catalysts for organic synthesis. Finally, CEDEF could be used in the development of new methods for the synthesis of complex organic molecules.
properties
IUPAC Name |
3-chloro-4-(diethylamino)-1-(4-fluorophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-3-17(4-2)12-11(15)13(19)18(14(12)20)10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVHAZDAZGVOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168650 | |
Record name | 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
CAS RN |
863669-05-0 | |
Record name | 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863669-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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